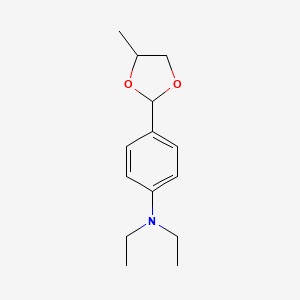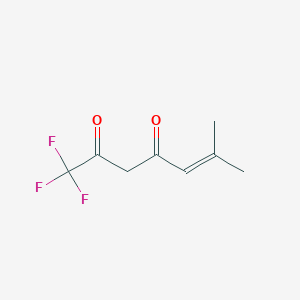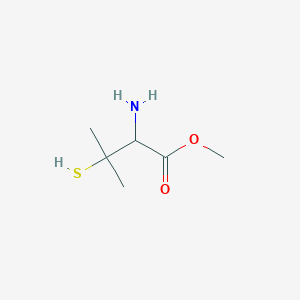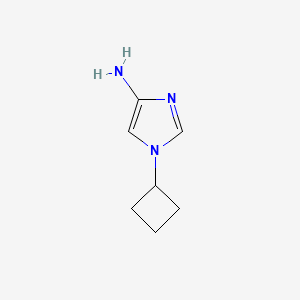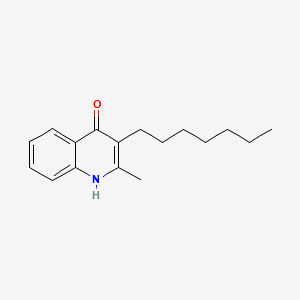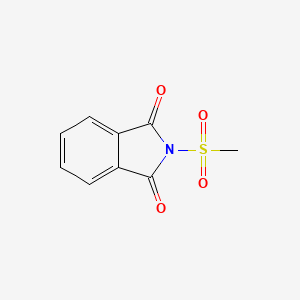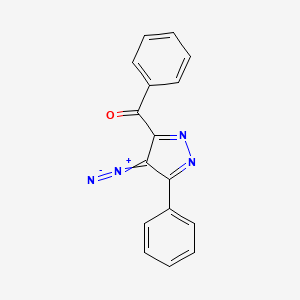
(E)-(4-Diazonio-5-phenyl-3H-pyrazol-3-ylidene)(phenyl)methanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- is a complex organic compound characterized by the presence of a diazo group attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- typically involves the reaction of a phenylhydrazine derivative with a suitable ketone under acidic conditions to form the pyrazole ring. The diazo group is then introduced through diazotization reactions, which involve the treatment of the pyrazole derivative with nitrous acid or other diazotizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of automated reactors and precise control of reaction conditions are crucial to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diazo group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
科学研究应用
Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers
作用机制
The mechanism by which Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- exerts its effects involves interactions with various molecular targets. The diazo group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or disruption of cellular processes .
相似化合物的比较
Similar Compounds
Pyrazole: A simpler compound with a similar core structure but lacking the diazo group.
Phenylhydrazine: Contains a phenyl group and a hydrazine moiety, similar to the starting materials used in the synthesis of Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl-.
Diazomethane: Contains a diazo group but lacks the complex ring structure of the target compound
Uniqueness
Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- is unique due to the combination of a diazo group with a pyrazole ring, which imparts distinct chemical reactivity and potential for diverse applications. This combination is not commonly found in other compounds, making it a valuable target for research and development .
属性
CAS 编号 |
92792-56-8 |
|---|---|
分子式 |
C16H10N4O |
分子量 |
274.28 g/mol |
IUPAC 名称 |
(4-diazo-5-phenylpyrazol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C16H10N4O/c17-18-14-13(11-7-3-1-4-8-11)19-20-15(14)16(21)12-9-5-2-6-10-12/h1-10H |
InChI 键 |
NPYFSBJHWWTFMU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(C2=[N+]=[N-])C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Morpholin-4-yl)methyl]-10H-phenothiazine](/img/structure/B13993893.png)

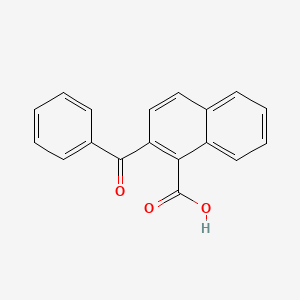

![[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid](/img/structure/B13993911.png)
![2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol](/img/structure/B13993924.png)

